TH-Z827 vs. TH-Z835: Comparative Biochemical Potency in KRAS G12D Nucleotide Exchange Assay
In a direct head-to-head comparison using the same SOS-catalyzed nucleotide exchange assay with GDP as the incoming nucleotide, TH-Z827 demonstrated an IC50 of 3.1 μM, while its close structural analog TH-Z835 exhibited superior potency with an IC50 of 1.6 μM [1]. This 1.9-fold difference in potency is attributed to distinct cyclization strategies in their chemical structures, underscoring that even minor modifications within this series produce non-interchangeable pharmacological profiles [1].
| Evidence Dimension | Inhibition of KRAS G12D nucleotide exchange (biochemical potency) |
|---|---|
| Target Compound Data | IC50 = 3.1 μM |
| Comparator Or Baseline | TH-Z835 (IC50 = 1.6 μM) |
| Quantified Difference | TH-Z835 is 1.9-fold more potent |
| Conditions | SOS-catalyzed nucleotide exchange assay with GDP as the incoming nucleotide |
Why This Matters
This direct comparison quantifies the potency difference between the two most advanced analogs from the same discovery series, enabling researchers to select the appropriate compound based on their required biochemical window for target engagement studies.
- [1] Mao, Z., Xiao, H., Shen, P., Yang, Y., Xue, J., Yang, Y., ... & Guo, R. T. (2022). KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge. Cell Discovery, 8(1), 5. View Source
